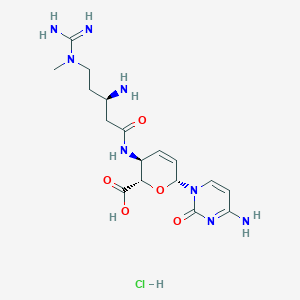
Blasticidine S hydrochloride
描述
Blasticidine S hydrochloride is a useful research compound. Its molecular formula is C17H27ClN8O5 and its molecular weight is 458.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Blasticidine S hydrochloride (Blasticidin S HCl) is a potent nucleoside antibiotic derived from the bacterium Streptomyces griseochromogenes. It exhibits a broad spectrum of biological activity, primarily functioning as an inhibitor of protein synthesis in both prokaryotic and eukaryotic cells. This article delves into its mechanisms of action, applications, and recent research findings, supported by data tables and case studies.
Blasticidin S HCl operates by binding to the ribosomal P-site, which enhances the binding of transfer RNA (tRNA) and subsequently inhibits peptide bond formation. This action effectively disrupts the translation process, preventing cells from synthesizing proteins necessary for growth and survival .
Key Mechanisms:
- Inhibition of Translation: Blasticidin S HCl competes with puromycin for the same binding site on the ribosome, leading to a blockade in the termination stage of translation .
- Target Spectrum: The compound is effective against a variety of organisms including bacteria, fungi, nematodes, and tumor cells .
Biological Activity Overview
Blasticidin S HCl demonstrates significant biological activity across various cell types. Its efficacy can be summarized in the following table:
| Type of Cell | Activity | Concentration Range |
|---|---|---|
| Bacterial Cells | Inhibits growth | 1-30 µg/mL |
| Eukaryotic Cells | Selection for genetically modified cells | 2-300 µg/mL |
| Tumor Cells | Cytotoxic effects | Variable (dependent on cell line) |
Applications in Research
Blasticidin S HCl is widely used in molecular biology as a selection agent for cells that express blasticidin resistance genes (bsr or BSD). This application is crucial for creating stable cell lines for genetic studies.
Case Studies:
- Cancer Research: In a study involving human breast cancer stem/progenitor cells (AS-B145 and BT-474), Blasticidin S was utilized to select transfected cells, demonstrating its role in studying tumor initiation and resistance to therapy .
- Antimicrobial Development: Recent semisynthetic modifications of Blasticidin S have led to derivatives with enhanced activity against Gram-positive bacteria while maintaining lower cytotoxicity against human cells. These modifications aim to improve selectivity indices and therapeutic potential .
Comparative Efficacy
A comparative analysis of Blasticidin S HCl and its derivatives reveals variations in antimicrobial potency. The following table summarizes findings from recent studies:
| Compound | MIC (µg/mL) | CC50 (µg/mL) | Selectivity Index (SI) |
|---|---|---|---|
| Blasticidin S | 2-8 | 10-15 | <1 |
| Amide Derivative P10 | 0.5-4 | 20-30 | >5 |
| Other Derivatives | 1-6 | 15-25 | >3 |
属性
IUPAC Name |
(2S,3S,6R)-3-[[(3R)-3-amino-5-[carbamimidoyl(methyl)amino]pentanoyl]amino]-6-(4-amino-2-oxopyrimidin-1-yl)-3,6-dihydro-2H-pyran-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N8O5.ClH/c1-24(16(20)21)6-4-9(18)8-12(26)22-10-2-3-13(30-14(10)15(27)28)25-7-5-11(19)23-17(25)29;/h2-3,5,7,9-10,13-14H,4,6,8,18H2,1H3,(H3,20,21)(H,22,26)(H,27,28)(H2,19,23,29);1H/t9-,10+,13-,14+;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQXYQOXRCNEATG-ZAYJLJTISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(CC(=O)NC1C=CC(OC1C(=O)O)N2C=CC(=NC2=O)N)N)C(=N)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC[C@H](CC(=O)N[C@H]1C=C[C@@H](O[C@@H]1C(=O)O)N2C=CC(=NC2=O)N)N)C(=N)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27ClN8O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50648678 | |
| Record name | 4-Amino-1-(4-{[(3R)-3-amino-5-(N-methylcarbamimidamido)pentanoyl]amino}-2,3,4-trideoxy-beta-D-erythro-hex-2-enopyranuronosyl)pyrimidin-2(1H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50648678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3513-03-9 | |
| Record name | 4-Amino-1-(4-{[(3R)-3-amino-5-(N-methylcarbamimidamido)pentanoyl]amino}-2,3,4-trideoxy-beta-D-erythro-hex-2-enopyranuronosyl)pyrimidin-2(1H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50648678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















